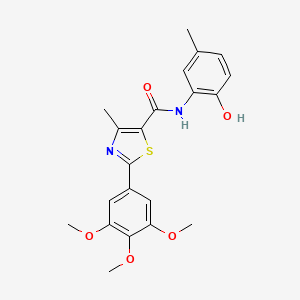![molecular formula C23H24O5 B11152816 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11152816.png)
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H24O5 and a molecular weight of 380.434 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The resulting acylated product undergoes etherification with 3-methoxyphenol in the presence of a base like potassium carbonate.
Cyclization: The etherified product is then cyclized to form the chromen-2-one core structure under acidic conditions.
Alkylation: Finally, the chromen-2-one derivative is alkylated with butyl bromide in the presence of a strong base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butyl chain using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted ethers or alkylated products.
Scientific Research Applications
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, leading to decreased production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-5-[2-(3-hydroxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
- 4-butyl-5-[2-(3-ethoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
- 4-butyl-5-[2-(3-methylphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
Uniqueness
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one |
InChI |
InChI=1S/C23H24O5/c1-4-5-7-17-13-22(25)28-21-11-15(2)10-20(23(17)21)27-14-19(24)16-8-6-9-18(12-16)26-3/h6,8-13H,4-5,7,14H2,1-3H3 |
InChI Key |
NSODNHVDJPTSJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11152737.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152750.png)
![N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B11152752.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11152758.png)
![methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11152760.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B11152766.png)
![9-[(3-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152771.png)
![2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11152772.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11152776.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide](/img/structure/B11152777.png)
![trans-4-({[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152783.png)

![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11152791.png)

